Bismuth trioleate

Description

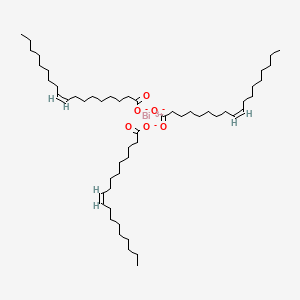

Bismuth trioleate (Bi(C₁₈H₃₃O₂)₃) is a bismuth(III) carboxylate complex where three oleate (C18:1) anions coordinate with a central bismuth ion. Its molecular weight is 772.9 g/mol, and it is characterized by high solubility in organic solvents, making it a versatile precursor in nanomaterial synthesis . The compound is synthesized by reacting bismuth(III) salts with oleic acid under controlled conditions. A notable application is its use in producing bismuth sulfide (Bi₂S₃) and bismuth telluride (Bi₂Te₃) nanorods via solvothermal methods. For example, this compound reacts with thioacetamide in phenyl ether to yield crystalline Bi₂S₃ nanorods with tunable aspect ratios . This process leverages the oleate ligand’s role as a capping agent, which stabilizes nanoparticles and controls their growth.

Properties

CAS No. |

52951-38-9 |

|---|---|

Molecular Formula |

C18H34BiO2 |

Molecular Weight |

491.4 g/mol |

IUPAC Name |

bismuth;(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Bi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |

InChI Key |

MKDXWSPEANCYFR-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Bi] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.[Bi] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth trioleate can be synthesized through the reaction of bismuth nitrate with oleic acid. The reaction typically involves dissolving bismuth nitrate in a suitable solvent, such as ethanol, and then adding oleic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process may include additional purification steps, such as filtration and recrystallization, to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Bismuth trioleate can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form bismuth oxide and other oxidation products.

Reduction: Reduction reactions can convert this compound to metallic bismuth or other reduced bismuth species.

Substitution: this compound can participate in substitution reactions where the oleate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange reactions can be facilitated by using various organic ligands and appropriate solvents.

Major Products Formed:

Oxidation: Bismuth oxide and other bismuth-containing oxides.

Reduction: Metallic bismuth and reduced bismuth compounds.

Substitution: Bismuth complexes with different organic ligands.

Scientific Research Applications

Chemistry: Bismuth trioleate is used as a precursor in the synthesis of bismuth-based nanoparticles, which have applications in catalysis, materials science, and environmental remediation.

Biology: In biological research, this compound is explored for its potential antimicrobial properties and its role in drug delivery systems.

Medicine: Bismuth-based compounds, including this compound, are investigated for their therapeutic potential in treating gastrointestinal disorders and as components in radiopharmaceuticals.

Industry: this compound is used in the production of bismuth-containing materials, such as coatings and pigments, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of bismuth trioleate involves its interaction with biological molecules and cellular structures. Bismuth ions can bind to proteins and enzymes, disrupting their function and leading to antimicrobial effects. In drug delivery systems, this compound can facilitate the transport of therapeutic agents to target sites, enhancing their efficacy.

Comparison with Similar Compounds

Comparison with Similar Bismuth(III) Compounds

The following table and analysis compare bismuth trioleate with structurally or functionally analogous bismuth compounds:

Key Comparisons

Structural and Synthetic Differences this compound: Features three oleate ligands, providing lipophilicity and enabling colloidal stability in nonpolar solvents. Its synthesis involves ligand exchange with bismuth salts under mild conditions . Bismuth Oxide: Exists in multiple polymorphs (e.g., monoclinic α-Bi₂O₃ and cubic δ-Bi₂O₃), synthesized via thermal decomposition of bismuth nitrate or carbonate. Its rigid ionic lattice makes it suitable for solid-state applications . Bismuth Triflate: A strong Lewis acid with three trifluoromethanesulfonate groups. It is prepared by reacting bismuth metal with triflic acid and is prized for catalytic efficiency in C–C bond-forming reactions . Bismuth Triiodide: Adopts a layered structure with weak van der Waals interactions, synthesized by direct combination of bismuth and iodine. Its optoelectronic properties are exploited in perovskite solar cells .

Functional Applications this compound: Primarily used in nanochemistry due to its ability to release Bi³⁺ ions controllably. For instance, it reacts with trioctylphosphine telluride to produce Bi₂Te₃ thermoelectric materials . Bismuth Oxide: Applied in oxygen-ion conductors, photocatalysts (e.g., for pollutant degradation), and radiation-shielding glass due to its high refractive index and dielectric constant . Bismuth Triflate: Catalyzes stereoselective reactions (e.g., glycosylation) without requiring inert atmospheres, offering advantages over traditional Lewis acids like AlCl₃ . Bismuth Triiodide: Emerging as a low-toxicity alternative to lead halides in photovoltaics, achieving power conversion efficiencies >5% in thin-film solar cells .

Stability and Toxicity this compound and other carboxylates are thermally stable up to 200°C but decompose at higher temperatures, limiting high-temperature applications. In contrast, Bi₂O₃ remains stable beyond 800°C, making it ideal for high-heat environments . All bismuth compounds exhibit low toxicity compared to lead or tin analogs, aligning with their use in biomedicine (e.g., Bi-based contrast agents) and environmentally friendly technologies .

Research Findings and Data

Thermal Analysis of this compound

- Thermogravimetric Analysis (TGA) : this compound shows a major weight loss (~70%) between 200–300°C, corresponding to ligand decomposition and Bi₂O₃ residue formation .

- Differential Scanning Calorimetry (DSC) : Exhibits an endothermic peak at 180°C, attributed to melting of the oleate ligand matrix .

Catalytic Performance Comparison

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Bismuth trioleate with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves the reaction of bismuth salts (e.g., Bi(NO₃)₃) with oleic acid under controlled conditions. Key parameters include:

- Solvent Choice : Non-polar solvents (e.g., toluene) to stabilize the trioleate complex.

- Temperature : 60–80°C to prevent decomposition .

- Purification : Repeated washing with ethanol to remove unreacted oleic acid, followed by vacuum drying .

- Characterization : Confirm purity via FT-IR (oleate C=O stretch at ~1710 cm⁻¹) and elemental analysis (Bi content ~36–38% w/w). For reproducibility, document reaction stoichiometry, solvent ratios, and drying protocols in detail .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and thermal properties?

- Methodological Answer :

| Technique | Purpose | Key Parameters |

|---|---|---|

| FT-IR | Confirm oleate ligand binding | C=O (1710 cm⁻¹), Bi-O (450–550 cm⁻¹) |

| XRD | Crystallinity assessment | Compare peaks with reference patterns (e.g., JCPDS) |

| TGA | Thermal stability | Decomposition onset ~220°C in N₂ atmosphere |

| NMR (¹³C) | Ligand conformation | Chemical shifts for oleate carbons (δ 130 ppm for double bonds) |

- Cross-validate results with XPS for surface composition (Bi 4f peaks at 158–160 eV) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound’s catalytic performance in esterification or oxidation reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (80–120°C), catalyst loading (1–5% w/w), and substrate ratio. Use response surface methodology (RSM) to identify optimal conditions .

- Mechanistic Probes : Conduct kinetic studies (e.g., Arrhenius plots) to differentiate rate-limiting steps. Compare turnover frequencies (TOF) under varying H₂ pressures or solvent polarities .

- Contradiction Resolution : If activity declines at high temperatures, use TGA-MS to detect catalyst decomposition or ligand desorption .

Q. What strategies resolve contradictions between computational simulations and experimental data for this compound’s coordination geometry?

- Methodological Answer :

- Hybrid Approaches : Combine DFT calculations with EXAFS to refine Bi-O bond distances and angles.

- Error Analysis : Quantify discrepancies in ligand orientation (e.g., cis vs. trans oleate configurations) using polarized Raman spectroscopy .

- Case Study : If simulations predict tetrahedral coordination but XRD shows trigonal bipyramidal geometry, re-evaluate solvent polarity’s role in stabilizing intermediates .

Q. How do trace impurities (e.g., residual nitrate) affect this compound’s stability in long-term storage, and how can these be mitigated?

- Methodological Answer :

- Analytical Workflow :

Detection : ICP-OES for nitrate quantification (detection limit: 0.1 ppm).

Impact Assessment : Accelerated aging tests (40°C, 75% RH) coupled with FT-IR to monitor degradation.

Mitigation : Post-synthesis treatment with ion-exchange resins or recrystallization in acetone .

- Data Interpretation : Correlate impurity levels with changes in catalytic activity using multivariate regression .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing discrepancies in this compound’s catalytic activity across replicate experiments?

- Methodological Answer :

- Outlier Detection : Apply Grubbs’ test to identify anomalous data points.

- Error Sources : Use ANOVA to partition variance into instrumental (e.g., GC calibration drift) vs. procedural (e.g., stirring rate inconsistencies) factors .

- Case Example : If TOF varies by >15% between replicates, implement real-time reaction monitoring (e.g., in-situ IR) to track intermediate formation .

Q. How can researchers ensure cross-laboratory reproducibility when reporting this compound’s physicochemical properties?

- Methodological Answer :

- Standardization : Adopt IUPAC guidelines for reporting:

- Surface Area : BET analysis with N₂ adsorption (3-point minimum).

- Purity Criteria : ≥95% by HPLC (C18 column, UV detection at 210 nm).

- Collaborative Trials : Participate in round-robin testing with independent labs to validate melting point (±2°C) and solubility data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.